1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and a halogenated ketone.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the thiazole ring using a methylating agent, such as methyl iodide, under basic conditions.
Attachment of the o-Tolyl Group: The o-tolyl group is attached to the 2-position of the thiazole ring through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst.
Formation of the Urea Moiety: The urea moiety is introduced by reacting the thiazole derivative with thiophene-2-yl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazole or thiophene derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signaling Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea can be compared with other thiazole and thiophene derivatives:
Similar Compounds: Thiazole derivatives such as 2-aminothiazole, 4-methylthiazole, and thiophene derivatives like thiophene-2-carboxylic acid.
Uniqueness: The presence of both thiazole and thiophene rings in the same molecule, along with the urea moiety, makes this compound unique. Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-11-6-3-4-7-13(11)16-19-12(2)14(23-16)10-18-17(21)20-15-8-5-9-22-15/h3-9H,10H2,1-2H3,(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARAPGNKVPBSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)NC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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